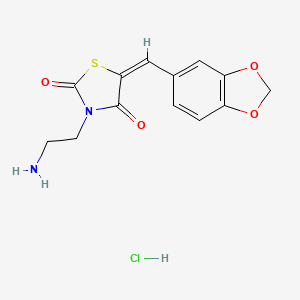![molecular formula C17H23ClN4O2 B6086413 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6086413.png)
3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone, also known as CP-122,288, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives and has been found to possess several interesting properties that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes such as mood, anxiety, and appetite. By blocking this receptor, 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone is thought to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone has been found to exhibit several biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and anxiety. Additionally, it has been found to reduce the levels of corticosterone, a hormone that is involved in the stress response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone is its selectivity for the 5-HT1A receptor, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone. One possible direction is to investigate its potential therapeutic applications in other medical conditions such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for drug development.
Synthesis Methods
The synthesis of 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone involves the reaction of 4-(3-chlorophenyl)piperazine with ethyl 2-oxo-2-(4-methylpiperazin-1-yl)acetate in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone has been extensively studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antipsychotic effects in animal models, making it a promising candidate for drug development.
properties
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c1-20-6-5-19-17(24)15(20)12-16(23)22-9-7-21(8-10-22)14-4-2-3-13(18)11-14/h2-4,11,15H,5-10,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYPVVOVHGHCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6086339.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6086351.png)
![6-chloro-2-(5-methyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6086358.png)
![5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6086365.png)
![2-amino-7-[(2-methoxyquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086371.png)
![2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6086375.png)

![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)
![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6086416.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6086426.png)